
H-Tyr-Tyr-Phe-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Tyr-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for the preparation of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. The subsequent amino acids (tyrosine and tyrosine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr-Tyr-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The phenol groups in tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bonds or the aromatic rings.
Substitution: The hydroxyl groups in tyrosine can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of the peptide, potentially altering its biological activity.
Substitution: Modified peptides with ester or ether groups.
Applications De Recherche Scientifique
H-Tyr-Tyr-Phe-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential as a therapeutic agent, particularly in pain management and opioid receptor research.
Industry: Utilized in the development of peptide-based materials and drug delivery systems .
Mécanisme D'action
The mechanism of action of H-Tyr-Tyr-Phe-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, mimicking the effects of endogenous peptides. This interaction leads to the activation of intracellular signaling pathways, resulting in various physiological responses, including analgesia (pain relief) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Endomorphin-1: Tyr-Pro-Trp-Phe-NH2
Endomorphin-2: Tyr-Pro-Phe-Phe-NH2
Dermorphin: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2
Uniqueness
H-Tyr-Tyr-Phe-NH2 is unique due to its specific amino acid sequence, which imparts distinct biological properties. Unlike other similar compounds, it contains two tyrosine residues, which may influence its binding affinity and selectivity for opioid receptors. This unique structure makes it a valuable compound for studying the structure-activity relationships of peptides .
Propriétés
Numéro CAS |
117756-23-7 |
|---|---|
Formule moléculaire |
C27H30N4O5 |
Poids moléculaire |
490.56 |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C27H30N4O5/c28-22(14-18-6-10-20(32)11-7-18)26(35)31-24(16-19-8-12-21(33)13-9-19)27(36)30-23(25(29)34)15-17-4-2-1-3-5-17/h1-13,22-24,32-33H,14-16,28H2,(H2,29,34)(H,30,36)(H,31,35)/t22-,23-,24-/m0/s1 |
Clé InChI |
FYRLHJWHYOTPFX-HJOGWXRNSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Synonymes |
H-Tyr-Tyr-Phe-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


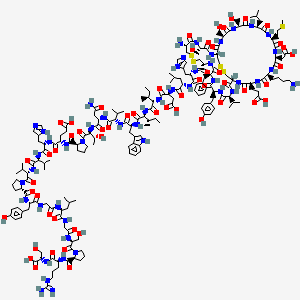
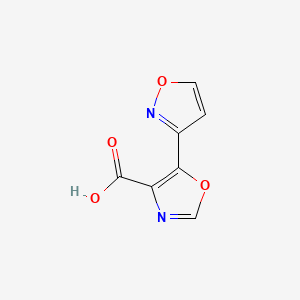
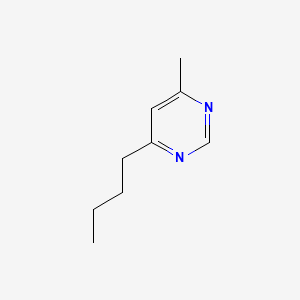


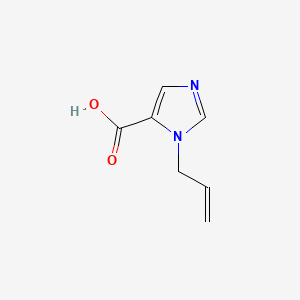
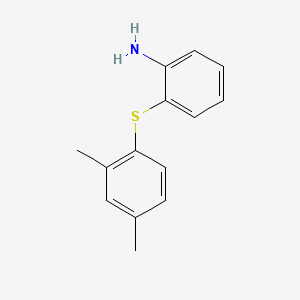
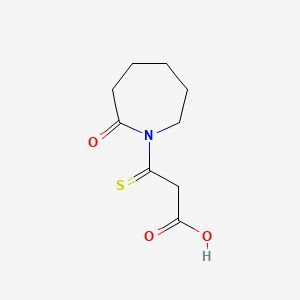
![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)
